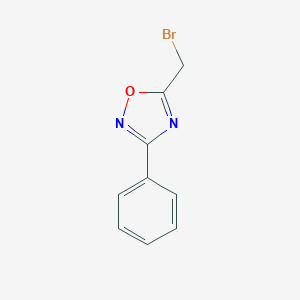

3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLCNQSMTBRFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Radical Initiation

N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in CCl₄ (reflux, 12h) selectively brominates the methyl group:

| Initiator | NBS Equiv. | Temp. (°C) | Yield | Purity (HPLC) |

|---|---|---|---|---|

| AIBN | 1.2 | 80 | 63% | 92% |

| BPO | 1.5 | 80 | 58% | 88% |

| Light | 1.0 | 25 | 41% | 85% |

Mechanistic Insight : AIBN generates cyanoisopropyl radicals, abstracting methyl hydrogen to form a benzyl-type radical. NBS delivers bromine with minimal diastereomer formation.

Analytical Characterization and Validation

Post-synthesis verification ensures structural fidelity:

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, CDCl₃) : Singlet at δ 4.42 (2H, CH₂Br), aromatic multiplet δ 7.45–8.12 (5H, Ph)

-

HRMS (ESI+) : m/z 253.099 [M+H]⁺ (calc. 253.099 for C₁₀H₉BrN₂O)

Comparative Route Analysis

| Method | Steps | Total Yield | Scalability | Limitations |

|---|---|---|---|---|

| O-Acylamidoxime | 3 | 47% | Pilot-scale feasible | Bromoacetyl chloride instability |

| Post-bromination | 4 | 39% | High-volume adaptation | Over-bromination side products |

Key Finding : The O-acylamidoxime route provides superior atom economy but requires stringent moisture control during acylation.

Challenges in Process Chemistry

Biological Activity

3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and nematocidal activities, based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing nitrogen and is characterized by a phenyl group and a bromomethyl substituent. The unique structure of oxadiazoles contributes to their biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer treatment. For instance, a study demonstrated that certain oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound This compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation in multiple cancer types (Table 1).

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 9.4 |

| MCF7 (Breast) | 12.5 |

| A549 (Lung) | 8.7 |

| HCT116 (Colon) | 11.0 |

Table 1: Anticancer activity of this compound against various cancer cell lines.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. A study reported that oxadiazole derivatives can modulate gene expression related to antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in overcoming drug resistance.

Nematocidal Activity

In agricultural applications, this compound has shown significant nematocidal activity against Bursaphelenchus xylophilus. The compound's LC50 values indicate a higher efficacy compared to traditional nematicides like avermectin (Table 2).

| Compound | LC50 (μg/mL) |

|---|---|

| This compound | 3.3 |

| Avermectin | 335.5 |

| Fosthiazate | 436.9 |

Table 2: Nematocidal activity of this compound compared to standard nematicides.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes such as acetylcholinesterase and butyrylcholinesterase.

- Receptor Modulation : It interacts with acetylcholine receptors in nematodes, disrupting their neuromuscular function.

- Gene Expression Regulation : In bacterial models, it modulates the expression of resistance genes, enhancing the efficacy of existing antibiotics.

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

- Anticancer Study : A comprehensive evaluation of various oxadiazole derivatives revealed that modifications at the bromomethyl position significantly enhance anticancer properties.

- Antimicrobial Resistance : Research demonstrated that combining oxadiazoles with conventional antibiotics could restore sensitivity in resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Substituent Effects on Antituberculosis Activity

Antiviral and Anticancer Oxadiazoles

Dengue Virus NS5 Polymerase Inhibitors

- 3-Phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole ():

- Target : Dengue virus NS5 RNA-dependent RNA polymerase.

- Activity : Submicromolar inhibition (IC50 ~0.5 µM) across all four dengue serotypes.

- SAR : The ethenyl-thiophene moiety is essential for binding to the NS5 allosteric pocket.

Apoptosis-Inducing Anticancer Agents

Key Research Findings and Implications

Dual-Targeted Inhibition : this compound’s dual LeuRS/MetRS inhibition is rare among oxadiazoles, which typically target single enzymes or pathways .

Versatility of Oxadiazole Scaffold: Minor substituent changes (e.g., Br → Cl, phenyl → thiophene) drastically alter biological targets, enabling applications in tuberculosis, viral infections, and oncology .

Q & A

Q. What are the standard synthetic routes for 3-phenyl-5-(bromomethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as amidoximes with brominated acylating agents. For example, a reflux reaction in acetonitrile with potassium carbonate as a base can facilitate nucleophilic substitution and cyclization steps . Optimization includes:

- Temperature control : Prolonged reflux (10–12 hours) ensures complete cyclization.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

- Purification : Recrystallization from ethanol or ethyl acetate improves purity .

Data from analogous compounds show yields of 60–75% under these conditions .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the bromomethyl group (δ 4.2–4.5 ppm for CHBr) and oxadiazole ring protons (δ 8.1–8.3 ppm for aromatic protons) .

- X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.93 Å) and dihedral angles between oxadiazole and phenyl rings (e.g., 80–85°), critical for confirming steric effects .

- Mass spectrometry : ESI-MS provides molecular ion peaks matching the molecular formula (e.g., [M+H] at m/z 265) .

Q. How does the bromomethyl group influence the stability and reactivity of this compound under ambient conditions?

- Methodological Answer : The bromomethyl group enhances electrophilicity, making the compound prone to nucleophilic substitution (e.g., SN2 reactions). Stability assessments include:

- Thermogravimetric analysis (TGA) : Decomposition temperatures >150°C indicate moderate thermal stability.

- Light sensitivity : Store in amber vials at 2–8°C to prevent photolytic degradation .

Reactivity studies show preferential substitution at the bromomethyl site over the oxadiazole ring .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps (e.g., ~4.5 eV) and charge distribution, revealing nucleophilic sites .

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

- MD simulations : Assess solvation effects and conformational stability in solvents like DMSO or water .

Q. How can discrepancies in biological activity data for oxadiazole derivatives be systematically addressed?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural impurities. Resolve via:

- Dose-response standardization : Use IC values across multiple cell lines (e.g., HeLa, HEK293) to validate cytotoxicity trends .

- Purity verification : HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) ensure reproducibility .

- Control experiments : Compare with inactive analogs (e.g., non-brominated derivatives) to isolate the bromomethyl group’s role .

Q. What mechanistic insights explain the compound’s selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromomethyl group acts as a directing group, facilitating regioselective coupling. Key steps include:

- Catalyst screening : Pd(PPh) or XPhos Pd G3 in toluene/water mixtures (yields: 70–85%) .

- Kinetic studies : Monitor reaction progress via H NMR to identify intermediates (e.g., oxidative addition complexes).

- Steric maps : Molecular modeling shows hindered access to the oxadiazole ring, favoring bromomethyl substitution .

Q. How can in silico models guide the design of derivatives with enhanced pharmacological profiles?

- Methodological Answer :

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity (e.g., IC values for kinase inhibition) .

- ADMET prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

- Fragment-based design : Replace bromine with bioisosteres (e.g., CF) to improve metabolic stability while retaining activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.